1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione
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Overview
Description
1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione is a complex organic compound featuring multiple functional groups, including an oxadiazole ring, a piperazine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions, often using reagents like carbonyl diimidazole (CDI) or phosphorus oxychloride (POCl₃) .
Attachment of the piperazine ring: The oxadiazole intermediate is then reacted with a piperazine derivative, typically through nucleophilic substitution reactions.
Incorporation of the morpholine ring:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using robust and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and morpholine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring, in particular, is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The piperazine and morpholine rings may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.
Piperazine derivatives: Compounds like piperazine itself or its N-substituted derivatives are widely used in medicinal chemistry.
Morpholine derivatives: Morpholine and its derivatives are common in pharmaceuticals and agrochemicals.
Uniqueness: 1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione is unique due to the combination of these three functional groups, which may confer enhanced biological activity and specificity compared to compounds containing only one or two of these groups.
Properties
IUPAC Name |
1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-13(17-18-14(2)19-26-17)20-5-7-21(8-6-20)15(23)3-4-16(24)22-9-11-25-12-10-22/h13H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIKZGCCLWXMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N2CCN(CC2)C(=O)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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